molecular formula C9H6N2O4 B8021607 7-Nitroisoquinoline-1,3(2H,4H)-dione CAS No. 611187-01-0

7-Nitroisoquinoline-1,3(2H,4H)-dione

Cat. No.: B8021607
CAS No.: 611187-01-0
M. Wt: 206.15 g/mol
InChI Key: ZMMZPBUDHFGBCQ-UHFFFAOYSA-N
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Description

7-Nitroisoquinoline-1,3(2H,4H)-dione is a chemical compound belonging to the isoquinoline family.

Preparation Methods

The synthesis of 7-Nitroisoquinoline-1,3(2H,4H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the nitration of isoquinoline derivatives followed by oxidation and cyclization reactions. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and oxidizing agents such as potassium permanganate for oxidation . Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

7-Nitroisoquinoline-1,3(2H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, allowing the introduction of different substituents. Common reagents used in these reactions include sulfuric acid, potassium permanganate, hydrogen gas, and various nucleophiles.

Scientific Research Applications

7-Nitroisoquinoline-1,3(2H,4H)-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Nitroisoquinoline-1,3(2H,4H)-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include the generation of reactive oxygen species and the modulation of enzyme activities .

Comparison with Similar Compounds

7-Nitroisoquinoline-1,3(2H,4H)-dione can be compared with other isoquinoline derivatives such as:

Biological Activity

7-Nitroisoquinoline-1,3(2H,4H)-dione (CAS No. 611187-01-0) is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article provides a comprehensive examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C9H6N2O4
  • Molecular Weight : 194.15 g/mol
  • Chemical Structure : The compound features a nitro group and a dione structure that contribute to its reactivity and biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A notable study demonstrated its ability to inhibit the proliferation of various cancer cell lines. The compound was shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential as an anticancer agent.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-712Cell cycle arrest at G1 phase
A54920Inhibition of proliferation

Genotoxic Effects

The genotoxicity of this compound has also been studied. In vitro assays showed that the compound could cause DNA damage in mammalian cells. This effect was assessed using the comet assay, which measures DNA strand breaks.

Table 2: Genotoxicity Assessment

Test SystemResultReference
Comet Assay (Mouse)Positive for DNA damage
Micronucleus AssayIndicated genotoxic effects

The mechanism by which this compound exerts its biological effects appears to involve several pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress and subsequent apoptosis in cancer cells.
  • Epigenetic Modulation : Recent studies suggest that it may affect gene expression through epigenetic changes.

Study on Cancer Cell Lines

In a controlled laboratory setting, this compound was tested against several cancer cell lines to evaluate its efficacy as an anticancer agent. The study found that the compound significantly reduced cell viability in a dose-dependent manner.

Clinical Implications

Given its promising results in preclinical studies, further investigation into the pharmacokinetics and potential clinical applications of this compound is warranted. Its dual role as an anticancer agent and a genotoxic compound necessitates careful evaluation in clinical trials.

Properties

IUPAC Name

7-nitro-4H-isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-8-3-5-1-2-6(11(14)15)4-7(5)9(13)10-8/h1-2,4H,3H2,(H,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMZPBUDHFGBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30597716
Record name 7-Nitroisoquinoline-1,3(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

611187-01-0
Record name 7-Nitroisoquinoline-1,3(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

230 mg of 5-nitro-2-carboxymethyl-benzoic acid was placed in a 10 ml flask followed by adding 1 mL of ammonia water. The resulting mixture was heated and fluxed for 30 min to evaporate the solvent. Then the system was heated to 150° C. under reduced pressure by oil pump, after progressed for 20 min the reaction was processed as follows: the solid is dissolved with acetone and applied on silica gel column (petroleum ether: acetic ether=1:1) to obtain 7-nitro-4H-isoquinoline-1,3-dione.
Quantity
230 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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